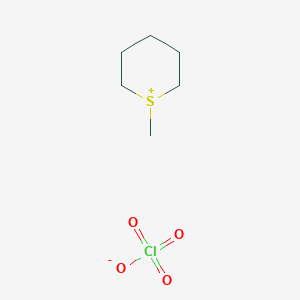
1-Methylthian-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylthian-1-ium perchlorate is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a methyl group attached to a thian-1-ium cation, paired with a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium perchlorate can be synthesized through a quaternization reaction where a thian-1-ium compound is reacted with a methylating agent in the presence of a perchlorate source. The reaction typically involves the use of methyl iodide or methyl sulfate as the methylating agent and perchloric acid as the perchlorate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylthian-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-1-ium cation to a thiane derivative.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted thian-1-ium compounds.
Aplicaciones Científicas De Investigación
1-Methylthian-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Methylthian-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The perchlorate anion may also play a role in modulating the activity of the compound by affecting its solubility and stability.
Comparación Con Compuestos Similares
4,4′-Bipyridin-1-ium perchlorate: This compound also contains a perchlorate anion and exhibits similar supramolecular interactions.
1,3-Thiazolo[3,2-b][1,2,4]triazolium perchlorate: Another quaternary ammonium salt with a perchlorate anion, used in surfactant applications.
Uniqueness: 1-Methylthian-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
56136-46-0 |
|---|---|
Fórmula molecular |
C6H13ClO4S |
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
1-methylthian-1-ium;perchlorate |
InChI |
InChI=1S/C6H13S.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
SKAPCFXNSUMFFK-UHFFFAOYSA-M |
SMILES canónico |
C[S+]1CCCCC1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















